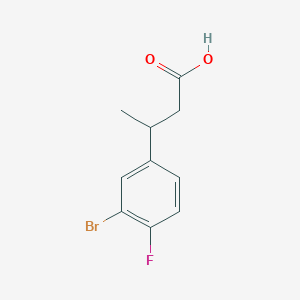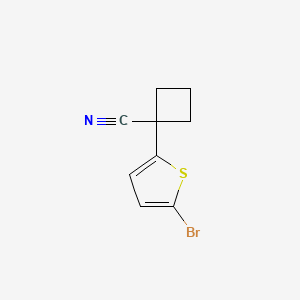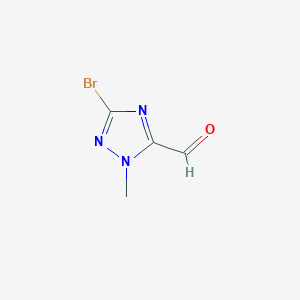
3-bromo-1-methyl-1H-1,2,4-triazole-5-carbaldehyde
Übersicht
Beschreibung
3-Bromo-1-methyl-1H-1,2,4-triazole-5-carbaldehyde is a chemical compound belonging to the triazole family. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a bromine atom, a methyl group, and an aldehyde group attached to the triazole ring. It is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Wirkmechanismus
Biochemical Pathways
: Heravi, M. M., Amiri, Z., Kafshdarzadeh, K., & Zadsirjan, V. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. RSC Advances, 11, 33540-33612. Link
Biochemische Analyse
Biochemical Properties
3-Bromo-1-methyl-1H-1,2,4-triazole-5-carbaldehyde plays a crucial role in biochemical reactions due to its ability to interact with various enzymes and proteins. It is known to act as a ligand for transition metals, forming coordination complexes that can influence enzymatic activity . This compound can also participate in acyl transfer reactions, making it a useful catalyst in the synthesis of esters . The interactions between this compound and biomolecules are primarily mediated through its triazole ring, which can form hydrogen bonds and coordinate with metal ions.
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, particularly those involving kinase enzymes. By modulating kinase activity, this compound can alter gene expression and cellular metabolism . Additionally, this compound can impact cell proliferation and apoptosis, making it a potential candidate for cancer research. Its ability to interact with DNA and RNA further underscores its significance in regulating cellular functions.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to active sites of enzymes, either inhibiting or activating their functions . For instance, its interaction with metalloproteins can lead to enzyme inhibition, affecting metabolic pathways. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. The bromine atom in its structure enhances its reactivity, facilitating these molecular interactions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. Studies have shown that this compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature . Long-term exposure to this compound has been associated with sustained changes in cellular function, including alterations in metabolic flux and gene expression. These temporal effects highlight the importance of controlled experimental conditions when studying this compound.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At low doses, it can modulate enzymatic activity and cellular processes without causing significant toxicity . Higher doses have been linked to adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical response. These findings are crucial for determining safe and effective dosage levels in therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates . These intermediates can further interact with cellular components, influencing metabolic flux. The compound’s ability to accept and transfer acyl groups also plays a role in its metabolic activity. Understanding these pathways is essential for predicting the compound’s behavior in biological systems and its potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-bromo-1-methyl-1H-1,2,4-triazole-5-carbaldehyde typically involves the bromination of 1-methyl-1H-1,2,4-triazole-5-carbaldehyde. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetonitrile or dichloromethane. The reaction is usually performed at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions ensures consistent product quality and scalability.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aldehyde group can undergo oxidation to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols, alkoxides), solvents (acetonitrile, dichloromethane), mild heating.
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, solvents (ethanol, tetrahydrofuran).
Major Products:
Substitution: Various substituted triazoles depending on the nucleophile used.
Oxidation: 3-bromo-1-methyl-1H-1,2,4-triazole-5-carboxylic acid.
Reduction: 3-bromo-1-methyl-1H-1,2,4-triazole-5-methanol.
Wissenschaftliche Forschungsanwendungen
3-Bromo-1-methyl-1H-1,2,4-triazole-5-carbaldehyde is widely used in scientific research due to its versatility and reactivity. Some of its applications include:
Chemistry: As an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: In the study of enzyme inhibitors and as a building block for bioactive compounds.
Medicine: In the development of potential therapeutic agents, particularly in the field of antimicrobial and anticancer research.
Industry: As a precursor for the synthesis of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
- 3-bromo-1H-1,2,4-triazole
- 5-bromo-1H-1,2,4-triazole
- 3-chloro-1-methyl-1H-1,2,4-triazole
- 1-methyl-1H-1,2,4-triazole-5-carbaldehyde
Comparison: 3-Bromo-1-methyl-1H-1,2,4-triazole-5-carbaldehyde is unique due to the presence of both a bromine atom and an aldehyde group on the triazole ring. This combination imparts distinct reactivity and binding properties compared to other similar compounds. For example, 3-bromo-1H-1,2,4-triazole lacks the aldehyde group, which limits its reactivity in certain synthetic applications. Similarly, 1-methyl-1H-1,2,4-triazole-5-carbaldehyde lacks the bromine atom, affecting its binding affinity in biological systems.
Eigenschaften
IUPAC Name |
5-bromo-2-methyl-1,2,4-triazole-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O/c1-8-3(2-9)6-4(5)7-8/h2H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOWXROOEKFUBH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
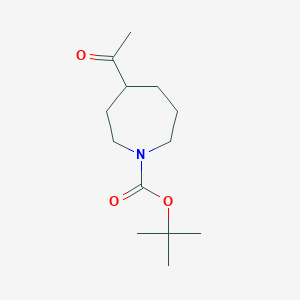
![2-Chloro-1-[4-(trifluoromethyl)phenyl]ethan-1-ol](/img/structure/B1380350.png)
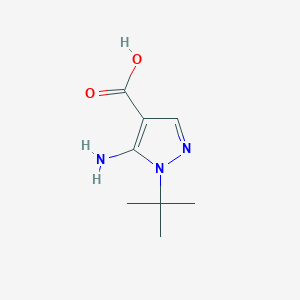
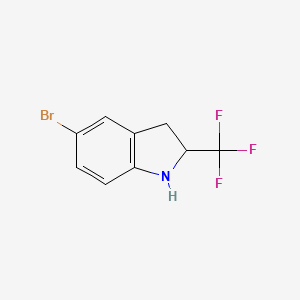
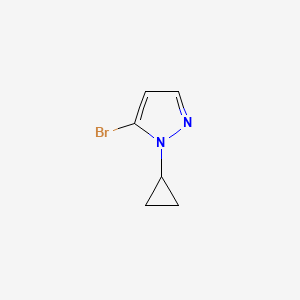

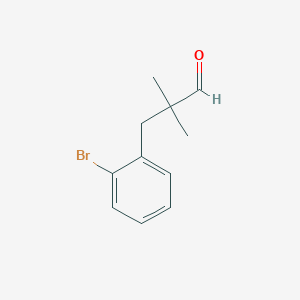
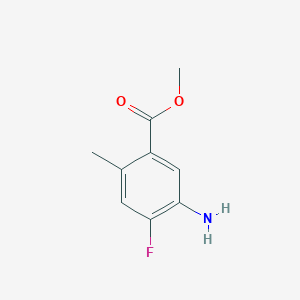

![1-(tert-butoxycarbonyl)-octahydro-1H-pyrrolo[3,2-c]pyridine-3a-carboxylic acid](/img/structure/B1380364.png)
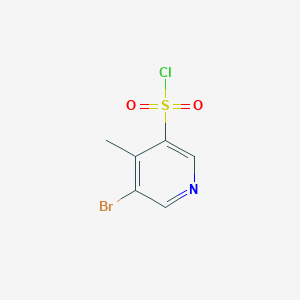
![1-[(Tert-butoxy)carbonyl]-1,4,5,6-tetrahydropyridine-3-carboxylic acid](/img/structure/B1380366.png)
